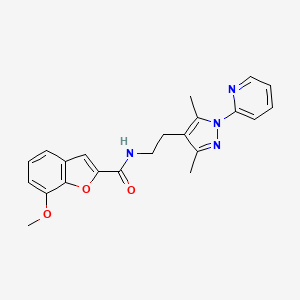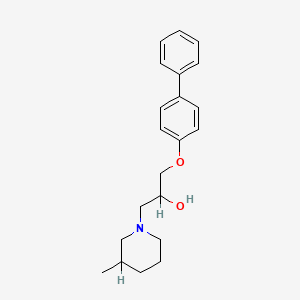![molecular formula C18H17FN2OS B2956553 N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 862825-63-6](/img/structure/B2956553.png)
N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, also known as FMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMA is a member of the sulfanylacetamide class of compounds and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors
Research has shown that analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), have been synthesized and evaluated for their potential to inhibit GLS with improved drug-like properties. These analogs, including compounds structurally related to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, demonstrated potent GLS inhibitory activity, suggesting their utility in treating cancers that are dependent on glutamine metabolism (Shukla et al., 2012).
Antimicrobial Agents
Another study focused on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. These derivatives were designed to investigate their efficacy against various bacterial and fungal pathogens. This research provides insights into the antimicrobial potential of compounds related to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide, highlighting the chemical versatility and potential therapeutic applications of these compounds (Baviskar et al., 2013).
Anti-Epileptic Drug Candidates
Further, the identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a broad-spectrum anti-epileptic drug (AED) candidate illustrates the pharmaceutical relevance of fluorinated aromatic compounds. This research signifies the exploration of compounds with a similar structural framework to N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide for the development of new AEDs with improved ADME profiles and metabolic stability (Tanaka et al., 2019).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-21-11-17(15-4-2-3-5-16(15)21)23-12-18(22)20-10-13-6-8-14(19)9-7-13/h2-9,11H,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYXRPYVNWGSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)



![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)




